Triplet Quantum Yield: 5-Fold Lower Than 9-Acetylanthracene Dictates a Fundamentally Different Excited-State Deactivation Pathway
9-Benzoylanthracene exhibits a triplet formation quantum yield (φ_T) of 0.19 in cyclohexane, determined by time-resolved thermal lensing (TRTL) [1]. Under identical or closely comparable conditions, 9-acetylanthracene shows φ_T values of approximately 0.8–1.0 (near-unity intersystem crossing) [2]. The ~5-fold difference means 9-benzoylanthracene predominantly deactivates via internal conversion (k_IC = 4.0 × 10¹⁰ s⁻¹) rather than triplet formation, making it effectively nonfluorescent and a poor triplet sensitizer at ambient pressure [1].
| Evidence Dimension | Triplet formation quantum yield (φ_T) in nonpolar solvent |
|---|---|
| Target Compound Data | φ_T = 0.19 in cyclohexane; k_IC = 4.0 × 10¹⁰ s⁻¹ |
| Comparator Or Baseline | 9-Acetylanthracene: φ_T ≈ 0.8–1.0 (approximately unity) in nonpolar solvents; ISC is the dominant deactivation pathway |
| Quantified Difference | ~4- to 5-fold lower triplet yield for 9-benzoylanthracene relative to 9-acetylanthracene |
| Conditions | Time-resolved thermal lensing (TRTL) method; cyclohexane solvent; ambient temperature and pressure |
Why This Matters
Researchers selecting a compound for triplet-sensitized photochemistry or phosphorescence applications must avoid 9-benzoylanthracene if high triplet population is required, but should preferentially select it when fast internal conversion and low triplet yield are desired (e.g., for photostability or avoiding triplet-mediated side reactions).
- [1] Tanaka, F.; Furuta, T.; Okamoto, M.; Hirayama, S. Fast Internal Conversion in Nonfluorescent Carbonyl Anthracenes. Chem. Lett. 2000, 29 (7), 768–769. DOI: 10.1246/cl.2000.768 View Source
- [2] Hirata, Y.; Okada, T.; Mataga, N.; Nomoto, T. Excited-state dynamics of 9-acetylanthracene and the isomeric aceanthrenones. J. Phys. Chem. 1992, 96 (16), 6559–6563. DOI: 10.1021/j100195a014 View Source
